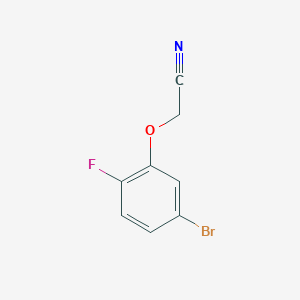

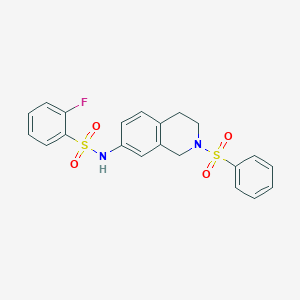

![molecular formula C24H23N3O3S B2528454 N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899742-63-3](/img/structure/B2528454.png)

N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide" is a derivative of a class of compounds that have been the subject of various studies due to their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities, such as enzyme inhibition and anticancer effects.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start with the formation of a core structure followed by various substitutions to create the final derivative. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves converting phenyl acetic acid into an ester, then to a hydrazide, and finally cyclizing in the presence of carbon disulfide to afford the core structure. Subsequent phases involve the preparation of N-substituted-2-bromoacetamides and their reaction with the core structure to yield the target compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectral techniques. For example, the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide has been studied using vibrational spectroscopy and density functional theory to explore the geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. The optimized geometry often shows a non-planar structure between different rings in the molecule, and the presence of electronegative atoms can lead to significant changes in the molecular geometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, esterifications, and cyclization reactions. The reactivity of the functional groups, such as the sulfanyl group, plays a crucial role in the synthesis and subsequent reactions of these compounds. The presence of the sulfanyl group is a common feature in these molecules and is essential for the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different functional groups and the overall three-dimensional structure can affect properties such as solubility, melting point, and stability. The vibrational spectroscopy studies provide insights into the stability of the molecules through the analysis of intra- and intermolecular interactions, such as hydrogen bonding. These interactions are also important for the biological activity of the compounds, as they can influence the binding to biological targets .

The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are also crucial for the potential therapeutic application of these compounds. In-silico docking studies can provide information on the inhibition activity against specific targets, such as viruses or cancer cells .

Scientific Research Applications

Crystal Structure Analysis

Compounds with structures similar to the one , such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, exhibit interesting crystal configurations. For instance, certain derivatives have shown a folded conformation where the pyrimidine ring inclines towards the benzene ring at specific angles, which might suggest potential in the study of molecular interactions and crystal engineering (S. Subasri et al., 2017).

Antifolate Activity

Related research on classical and nonclassical antifolates, such as 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, reveals potent inhibitory activity against dihydrofolate reductase (DHFR) and potential as antitumor agents. These findings could imply that the compound might have similar bioactive properties given its structural features (A. Gangjee et al., 2007).

Dual Inhibition Properties

Compounds like N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues have been synthesized as potential dual thymidylate synthase (TS) and DHFR inhibitors. This dual inhibition is crucial for antitumor activity, suggesting that compounds with similar structures might also serve as potent dual inhibitors in cancer therapy (A. Gangjee et al., 2008).

Chemical Synthesis and Biological Activity

Exploratory synthesis of novel compounds, such as 3-Methyl-5-acetyl-7-[(2-sulfanylidene-6-aryl-1,2-dihydropyrimidin-4-yl)amino]-1,2-benzisoxazoles, demonstrates the versatility of sulfanylacetamide derivatives in producing compounds with promising biological activities. This indicates potential pathways for synthesizing and exploring the biological activities of compounds structurally related to "N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide" (R. Wanare, 2022).

Anticancer Activity

Studies on derivatives like 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide reveal significant anticancer activity, especially against leukemia cell lines. This suggests a potential application of the compound in anticancer research, given its structurally related features (V. Horishny et al., 2021).

Safety And Hazards

Safety and hazard information for a compound is crucial for handling and storage. Unfortunately, I couldn’t find specific safety and hazard information for this compound.

Future Directions

The future directions for research on this compound could involve elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, determining its safety and hazards would be important for its potential applications.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a complete analysis, please refer to relevant scientific literature and resources.

properties

IUPAC Name |

N-benzyl-2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c28-20(25-14-16-8-2-1-3-9-16)15-31-24-26-21-18-12-6-7-13-19(18)30-22(21)23(29)27(24)17-10-4-5-11-17/h1-3,6-9,12-13,17H,4-5,10-11,14-15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUSHQGUAYOWPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2528375.png)

![2-Propan-2-yl-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]pyridazin-3-one](/img/structure/B2528377.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2528378.png)

![Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B2528384.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2528385.png)

![3-[(5-Fluoropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2528386.png)

methanone](/img/structure/B2528389.png)

![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2528391.png)

![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2528394.png)